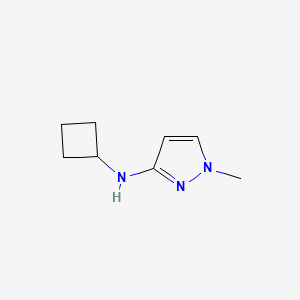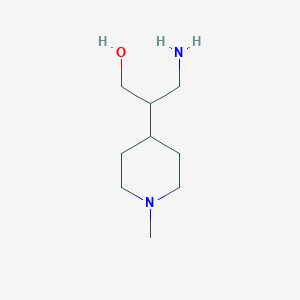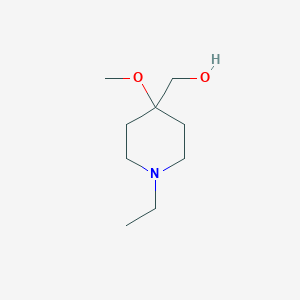
(1-Ethyl-4-methoxypiperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-4-methoxypiperidin-4-yl)methanol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-4-methoxypiperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with ethyl and methoxy substituents. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . The reaction conditions often involve hydrogenation, cyclization, and amination processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-4-methoxypiperidin-4-yl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques, often involving metal catalysts.
Substitution: Substitution reactions can introduce different functional groups into the piperidine ring, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include iodine(III) oxidizing agents for oxidation, hydrogen gas for reduction, and various organocatalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include enantiomerically enriched piperidines, substituted piperidines, and other biologically active derivatives .
Scientific Research Applications
(1-Ethyl-4-methoxypiperidin-4-yl)methanol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Ethyl-4-methoxypiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, the compound may undergo selective oxidation reactions, facilitated by dual active sites on catalysts, leading to the formation of specific products . The molecular targets and pathways involved in these reactions are crucial for understanding the compound’s effects and optimizing its use in various applications .
Comparison with Similar Compounds
Similar Compounds
(1-Methylpiperidin-4-yl)methanol: Another piperidine derivative with similar structural features.
(1-Ethyl-4-methoxypiperidin-4-yl)methanamine: A closely related compound with an amine group instead of a hydroxyl group.
Uniqueness
(1-Ethyl-4-methoxypiperidin-4-yl)methanol is unique due to its specific combination of ethyl and methoxy substituents on the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1-ethyl-4-methoxypiperidin-4-yl)methanol |
InChI |
InChI=1S/C9H19NO2/c1-3-10-6-4-9(8-11,12-2)5-7-10/h11H,3-8H2,1-2H3 |
InChI Key |
SIVWRGLCRHUITF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13289963.png)
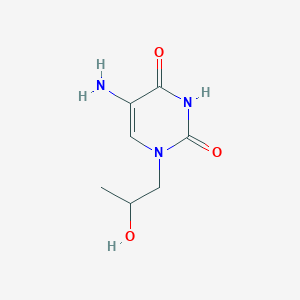
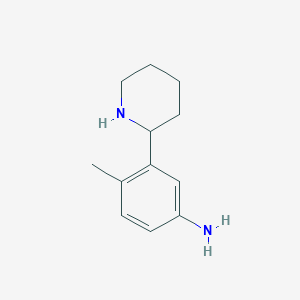
![N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline](/img/structure/B13289971.png)

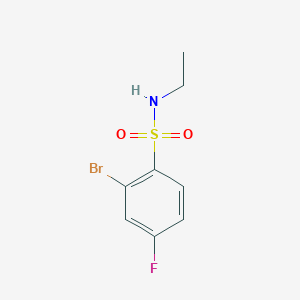
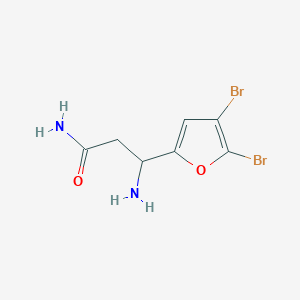
![4-[(2,6-Dimethylheptan-4-yl)amino]butan-2-ol](/img/structure/B13290020.png)
![2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13290021.png)
![3-Bromo-5-(propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13290023.png)
